Absence of β1-Adrenergic Receptor Affinity: A Definitive Differentiator from Propranolol and Classical β-Blockers
The target compound exhibits no measurable binding affinity at the human β1-adrenergic receptor (Ki designation: 'No affinity'), representing a categorical pharmacological distinction from propranolol, which binds β1AR with a Ki of 1.8 nM . This absence of β1AR engagement is not a modest shift in potency but a complete loss of detectable interaction, directly attributable to the dimethylamino-for-isopropylamino substitution. Pindolol, another comparator from the aryloxypropanolamine class, retains substantial βAR affinity (Ki ≈ 2.6–4.0 nM for β1AR) alongside its 5-HT1A antagonist activity (Ki = 8.9 nM) [1]. The target compound's β1AR-null profile creates a clean pharmacological window for studying serotonergic and dopaminergic mechanisms without β-adrenergic confounding.
| Evidence Dimension | Binding affinity at human β1-adrenergic receptor |
|---|---|
| Target Compound Data | No measurable affinity (below detection threshold) |
| Comparator Or Baseline | Propranolol: Ki = 1.8 nM (β1AR); Pindolol: Ki ≈ 2.6–4.0 nM (β1AR) |
| Quantified Difference | Qualitative categorical difference (detectable high-affinity binding vs. no binding) |
| Conditions | In vitro radioligand competitive binding assay; human β1-adrenergic receptor; data curated in ChEMBL and PDSP Ki database |
Why This Matters
For researchers designing experiments targeting serotonergic or dopaminergic pathways, this compound eliminates β1AR-mediated cardiovascular confounding — a critical advantage over propranolol and pindolol that cannot be achieved by dose adjustment alone.
- [1] Abcam. Pindolol: 5-HT1A and 5-HT1B receptor antagonist; Ki and IC50 values are 8.9 and 6.8 nM at 5-HT1A and 5-HT1B receptors, respectively; also a β-adrenergic receptor antagonist. View Source
